N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
CAS No.:
Cat. No.: VC14774995
Molecular Formula: C24H26N4O3
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N4O3 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C24H26N4O3/c1-16(2)28-24(30)18-8-5-4-7-17(18)20(26-28)15-23(29)25-12-14-27-13-11-19-21(27)9-6-10-22(19)31-3/h4-11,13,16H,12,14-15H2,1-3H3,(H,25,29) |
| Standard InChI Key | YVUQZYHADKMAOL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Introduction
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound with a molecular formula of C24H26N4O3 and a molecular weight of 418.5 g/mol . This compound combines an indole moiety with a phthalazine derivative, featuring a methoxy group on the indole ring and an isopropyl substitution on the phthalazine ring. The structural complexity of this compound suggests potential for diverse biological activities, making it a candidate for further investigation in medicinal chemistry.
Synthesis and Chemical Behavior
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multi-step organic reactions. These may include condensation reactions and coupling reactions to form the amide bonds. The chemical behavior of this compound can be analyzed through typical reactions associated with amides and heterocyclic compounds, such as hydrolysis, alkylation, and acylation reactions.
Biological Activities and Potential Applications
While specific biological activities of this compound are not extensively documented, its structural complexity suggests potential for diverse biological interactions. Compounds with similar structural features, such as indole and phthalazine derivatives, have shown promise in various therapeutic areas, including enzyme inhibition and receptor modulation. Further research is needed to fully explore its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (CAS#: 1401598-58-0), exhibit different molecular weights and structures but share the indole moiety . Another related compound, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, combines an indole with a benzotriazine derivative, showing potential for enzyme inhibition and receptor modulation.
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